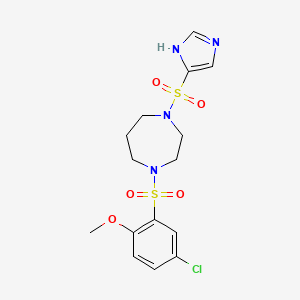
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Research
Research has shown that derivatives of benzodioxol, like N-(1,3-benzodioxol-5-ylmethyl) compounds, have been synthesized and explored for their potential as anti-inflammatory and analgesic agents. These compounds, including similar structures, have been synthesized to prepare new heterocyclic compounds with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity and Medicinal Chemistry
Studies in medicinal chemistry have explored various derivatives of benzodioxol and piperidine in the context of different biological targets. For instance, benzimidazole and imidazole inhibitors, including N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, have been synthesized and evaluated as inhibitors of human histone deacetylases, showing nanomolar effectiveness (Bressi et al., 2010). Additionally, derivatives related to medroxalol with alpha- and beta-adrenergic antagonist and antihypertension activity have been developed, indicating diverse pharmacological applications (Grisar et al., 1981).
Applications in HIV Research
In the field of HIV research, piperidine-4-yl-aminopyrimidines, including N-phenyl derivatives, have been explored as HIV-1 reverse transcriptase inhibitors. These compounds have shown potent activity against wild-type HIV-1 and various NNRTI-resistant mutant viruses (Tang et al., 2010).
Antipsychotic Agent Development
Heterocyclic analogues, such as 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, have been studied as potential antipsychotic agents. These compounds demonstrate potent in vivo activities and are being evaluated as backup compounds for established antipsychotic drugs (Norman et al., 1996).
Crystal Structure and Anti-Fatigue Effects
Research into the crystal structures of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, has been conducted to identify binding sites for allosteric modulators of the AMPA receptor. These compounds have also been investigated for their anti-fatigue effects in animal models (Wu et al., 2014).
Virtual Screening and Cancer Research
Virtual screening techniques have targeted compounds like N-(1,3-benzodioxol-5-ylmethyl) for potential applications in cancer treatment. Such compounds have been evaluated for their effects on breast tumor metastasis, highlighting their potential as starting points for new cancer therapies (Wang et al., 2011).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-24(25-14-17-6-7-20-21(12-17)31-16-30-20)18-8-10-28(11-9-18)22-13-23(27-15-26-22)32-19-4-2-1-3-5-19/h1-7,12-13,15,18H,8-11,14,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMKGMKNRUTKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

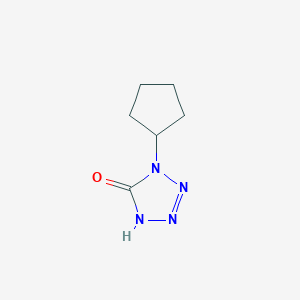
![6-[1-(4-fluorobenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2557511.png)
![N-(4-fluorobenzyl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2557515.png)
![5-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2557516.png)

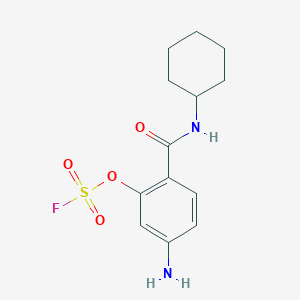
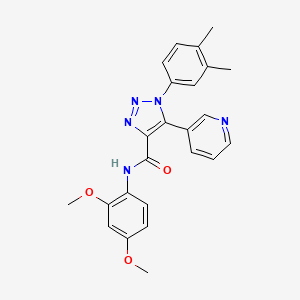
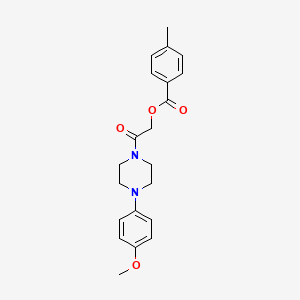
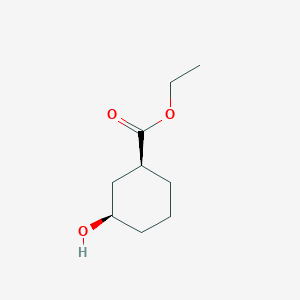
![N,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide;hydrochloride](/img/structure/B2557524.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde O-methyloxime](/img/structure/B2557526.png)
